Ethyl 5-(4-fluorophenyl)-5-oxovalerate
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Description
Ethyl 5-(4-fluorophenyl)-5-oxovalerate, commonly known as EFVO, is a fluorinated organic compound. It is a derivative of oxovalerate and has a molecular formula of C11H13FO2. EFVO is a versatile compound and has been used in a variety of scientific research applications.
Scientific Research Applications
3. Indole Derivatives
- Application : Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods : The synthesis of indole derivatives involves various methods, including the reaction of α, β-unsaturated ketone with hydrazine derivatives or semicarbazide .
- Results : Indole derivatives have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .
4. 1-Ethynyl-4-fluorobenzene
- Application : This compound is used in the synthesis of aryl acetylenes, via Sonogashira type cross coupling reaction with various haloarenes .
- Methods : The synthesis involves a cross-coupling reaction with various haloarenes in the presence of a specific catalyst .
- Results : The resulting aryl acetylenes are important building blocks in organic synthesis .
5. 4-Ethyl-5-(4-fluorophenyl)-2,4-dihydro-1,2,4-triazole-3-thione
- Application : This compound was synthesized as part of a study on triazole derivatives .
- Methods : The synthesis involved a reaction of compound 5 with an aqueous sodium hydroxide solution, followed by heating under reflux .
- Results : The resulting compound was characterized and used for further studies .
3. Indole Derivatives
- Application : Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Methods : The synthesis of indole derivatives involves various methods, including the reaction of α, β-unsaturated ketone with hydrazine derivatives or semicarbazide .
- Results : Indole derivatives have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .
4. 1-Ethynyl-4-fluorobenzene
- Application : This compound is used in the synthesis of aryl acetylenes, via Sonogashira type cross coupling reaction with various haloarenes in the presence of bis (μ-iodo)bis ((-)-sparteine)dicopper (I) catalyst .
- Methods : The synthesis involves a cross-coupling reaction with various haloarenes in the presence of a specific catalyst .
- Results : The resulting aryl acetylenes are important building blocks in organic synthesis .
5. 4-Ethyl-5-(4-fluorophenyl)-2,4-dihydro-1,2,4-triazole-3-thione
- Application : This compound was synthesized as part of a study on triazole derivatives .
- Methods : The synthesis involved a reaction of compound 5 with an aqueous sodium hydroxide solution, followed by heating under reflux .
- Results : The resulting compound was characterized and used for further studies .
properties
IUPAC Name |
ethyl 5-(4-fluorophenyl)-5-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO3/c1-2-17-13(16)5-3-4-12(15)10-6-8-11(14)9-7-10/h6-9H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLQYFQKWODQQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=C(C=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592567 |
Source
|
Record name | Ethyl 5-(4-fluorophenyl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(4-fluorophenyl)-5-oxovalerate | |
CAS RN |
342636-36-6 |
Source
|
Record name | Ethyl 4-fluoro-δ-oxobenzenepentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=342636-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-(4-fluorophenyl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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